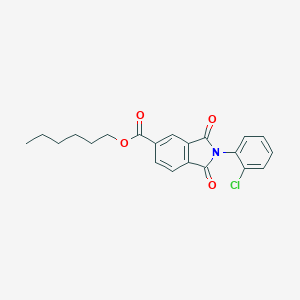
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a chemical compound with the molecular formula C12H16N2O5S and a molecular weight of 300.33 g/mol It is characterized by the presence of a methoxy group, a morpholinylsulfonyl group, and a benzamide moiety
Preparation Methods
The synthesis of 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the reaction of 4-methoxybenzoic acid with morpholine and sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The morpholinylsulfonyl group can undergo nucleophilic substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with similar compounds such as:
- 4-Methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
- 4-Methoxy-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C12H16N2O5S |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C12H16N2O5S/c1-18-10-3-2-9(12(13)15)8-11(10)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H2,13,15) |
InChI Key |
OJLVMBMEVMUCLU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCOCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



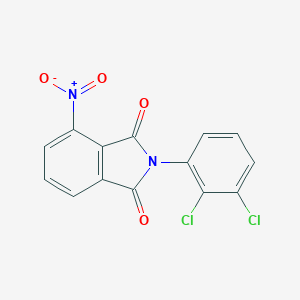
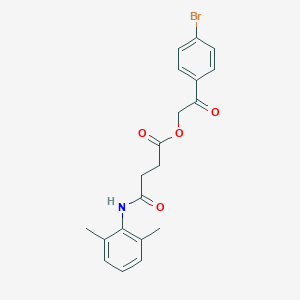
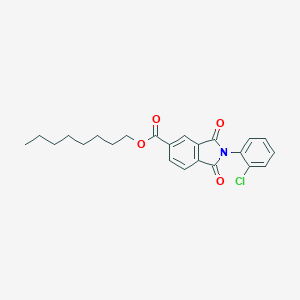

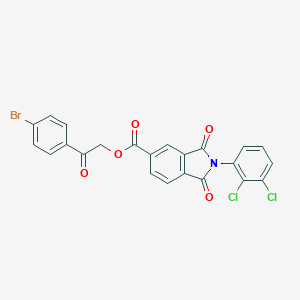
![2-OXO-2-PHENYLETHYL 3-[(3-NITROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B342163.png)


